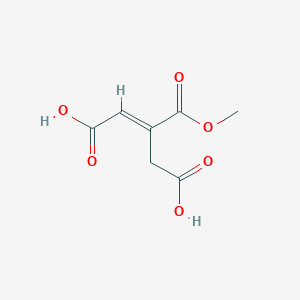
(2E)-3-(methoxycarbonyl)pent-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(methoxycarbonyl)pent-2-enedioic acid is the 2-(methoxycarbonyl) derivative of (Z)-glutaconic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid and a methyl ester. It derives from a (Z)-glutaconic acid. It is a conjugate acid of a (2E)-3-(methoxycarbonyl)pent-2-enedioate(2-).
Aplicaciones Científicas De Investigación
1. Crystallography and Spectroscopy
(2E)-3-(Methoxycarbonyl)pent-2-enedioic acid and related compounds have been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods help understand the compound's structural stability and interactions, offering insights into its potential applications in various fields including material science and pharmaceuticals (Venkatesan et al., 2016).
2. Synthesis and Chemical Reactions
The compound has been used in studies focusing on chemical synthesis and reactions. For instance, its derivatives have been synthesized for studying regioselective reactions and exploring new synthetic pathways. These studies contribute to the development of novel compounds with potential applications in various chemical industries (Hahn, Nieger, & Dötz, 2004).
3. Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The study of these compounds offers insights into developing new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Ma et al., 2014).
4. Applications in Polymer Science
The compound and its derivatives have been explored for their use in polymer science. For example, studies have been conducted on polymerizable di- and triesters derived from fatty acids related to this compound. These studies are significant for developing new materials and enhancing existing polymer technologies (Furst, Seidensticker, & Cole-Hamilton, 2013).
5. Nonlinear Optical Activity
Research has also been conducted on the nonlinear optical (NLO) activity of certain derivatives of this compound. Understanding the NLO properties of these compounds can lead to advancements in fields such as photonics and telecommunications (Venkatesan et al., 2016).
Propiedades
Fórmula molecular |
C7H8O6 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
(E)-3-methoxycarbonylpent-2-enedioic acid |
InChI |
InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/b4-2+ |
Clave InChI |
BRYKYSQCLNCYQW-DUXPYHPUSA-N |
SMILES isomérico |
COC(=O)/C(=C/C(=O)O)/CC(=O)O |
SMILES |
COC(=O)C(=CC(=O)O)CC(=O)O |
SMILES canónico |
COC(=O)C(=CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

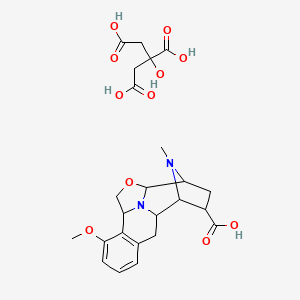
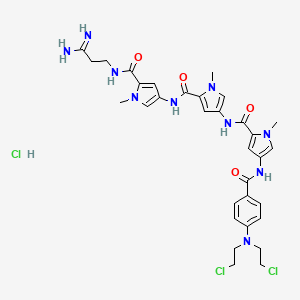

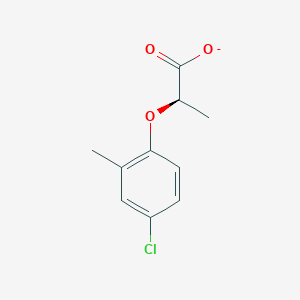
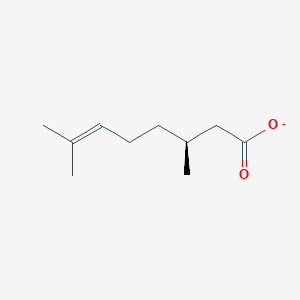
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)
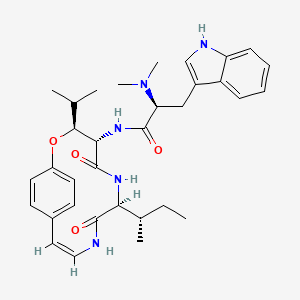
![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)
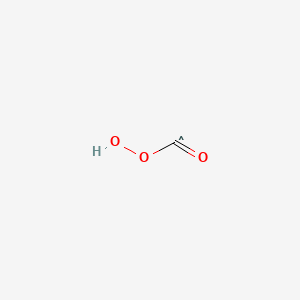
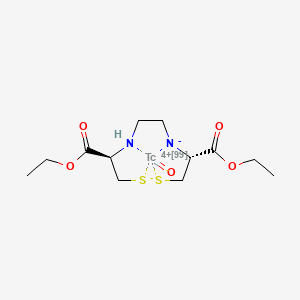
![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)